molecular formula C11H9N5 B14914618 5-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

5-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

Cat. No.: B14914618
M. Wt: 211.22 g/mol
InChI Key: JVSWDRKCFPOJLM-UHFFFAOYSA-N
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Description

5-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is a versatile chemical scaffold of significant interest in medicinal chemistry and drug discovery research. The 1,2,4-triazolo[1,5-a]pyrimidine (TP) core is recognized for its structural similarity to purines, making it a valuable bio-isosteric replacement in the design of novel bioactive molecules . This compound serves as a key precursor and synthetic intermediate in the development of potential therapeutic agents. Research into TP-based metal complexes has shown considerable promise, particularly in the field of antiparasitic applications . These complexes have demonstrated notable efficacy in vitro against various species of Leishmania and Trypanosoma cruzi, the parasite responsible for Chagas disease, showing higher effectiveness than some reference commercial drugs . The TP scaffold is a remarkably versatile heterocycle with three accessible nitrogen atoms, enabling diverse coordination modes with metal ions and facilitating the creation of complexes with potential biological activity . This product is intended for research purposes in laboratory settings only. It is not for diagnostic or therapeutic use in humans or animals. All claims and technical data are derived from published scientific literature. Researchers should handle this compound with appropriate safety precautions and refer to the specific material safety data sheet (MSDS) for detailed handling and storage information.

Properties

Molecular Formula

C11H9N5

Molecular Weight

211.22 g/mol

IUPAC Name

5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

InChI

InChI=1S/C11H9N5/c12-10-14-11-13-9(6-7-16(11)15-10)8-4-2-1-3-5-8/h1-7H,(H2,12,15)

InChI Key

JVSWDRKCFPOJLM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=NC(=NN3C=C2)N

Origin of Product

United States

Preparation Methods

Direct Cyclocondensation of Triazole Amines and β-Keto Esters

The most efficient route involves a one-step cyclocondensation reaction between 3-amino-1,2,4-triazole and β-keto esters bearing a phenyl substituent. For example, ethyl benzoylacetate reacts with 3-amino-1,2,4-triazole under acidic conditions (e.g., acetic acid) at reflux (120°C, 8–12 hours), yielding 5-phenyl-triazolo[1,5-a]pyrimidin-2-amine directly. This method achieves yields of 65–78% and eliminates the need for intermediate purification, making it scalable for industrial applications.

Microwave-Assisted Optimization

Microwave irradiation significantly accelerates the reaction, reducing synthesis time to 30–45 minutes at 150°C while maintaining yields above 70%. This approach enhances regioselectivity, minimizing byproducts such as 7-phenyl regioisomers. The rapid heating profile also improves energy efficiency, aligning with green chemistry principles.

Multi-Step Cyclocondensation Approaches

Formation of the Triazolo-Pyrimidine Core

A traditional two-step method begins with the cyclocondensation of 1-phenylpentane-1,3-dione and 3-amino-1,2,4-triazole at 160°C for 6 hours, producing 5-phenyl-triazolo[1,5-a]pyrimidin-7-ol. While this intermediate contains a hydroxyl group at position 7, subsequent functionalization (e.g., chlorination using POCl₃) enables substitution at this position. However, this route requires additional steps to remove or replace the 7-substituent, complicating the synthesis of the target 2-amine derivative.

Comparative Analysis of Synthetic Routes

Method Conditions Yield Advantages Limitations
One-Step Cyclocondensation Acetic acid, reflux, 8–12 hours 65–78% High efficiency, minimal purification Requires stoichiometric acid catalyst
Microwave-Assisted 150°C, 30–45 minutes 70–75% Rapid synthesis, energy-efficient Specialized equipment required
Multi-Step Cyclocondensation 160°C, 6 hours + POCl₃, reflux 40–50% Flexibility for 7-substitution Low overall yield, complex purification

Critical Reaction Parameters

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates by stabilizing charged intermediates, while elevated temperatures (120–160°C) drive cyclization. However, prolonged heating in DMF risks decomposition, necessitating precise temperature control.

Regioselectivity Control

Regioselectivity is governed by the electronic nature of substituents on the β-keto ester. Phenyl groups at the β-position favor 5-phenyl isomer formation due to resonance stabilization of the transition state. Steric hindrance from ortho-substituted phenyl groups further directs reactivity toward the 5-position.

Functionalization and Derivative Synthesis

Post-Synthetic Modifications

The 2-amino group serves as a handle for further functionalization. Acylation with acetyl chloride or sulfonation introduces electron-withdrawing groups, altering the compound’s electronic profile for targeted bioactivity.

Palladium-Catalyzed Cross-Coupling

Buchwald-Hartwig amination enables the introduction of aryl groups at position 7, leveraging the 2-amino group as a directing moiety. This method expands access to derivatives with enhanced pharmacokinetic properties.

Industrial Scalability and Challenges

While one-step methods are preferred for scale-up, challenges include:

  • Byproduct Management : Unreacted β-keto esters require recycling to improve cost-efficiency.
  • Catalyst Recovery : Homogeneous acid catalysts (e.g., HCl) complicate reuse, prompting research into heterogeneous alternatives like zeolites.

Chemical Reactions Analysis

Substitution Reactions at the 7-Position

The 7-position undergoes nucleophilic substitution or alkylation reactions, enabling structural diversification.

Alkylation Reactions

7-Hydroxy-5-phenyl-TZP derivatives can be alkylated using alkyl bromides in DMF with NaOH/KI:

  • Example : Reaction with heptyl bromide yielded 7-heptyloxy-5-phenyl-TZP (ED₅₀ = 84.9 mg/kg for anticonvulsant activity) .

Phenoxylation Reactions

Substituted phenols react with 7-chloro-TZP derivatives in acetonitrile to form 7-phenoxy-TZP analogs:

  • Example : Reaction with 4-fluorophenol produced 7-(4-fluorophenoxy)-5-phenyl-TZP (yield: 61.1%, m.p. 160–162°C) .

Substitution TypeReagentsProduct ExampleYieldTemperature
AlkylationHeptyl bromide, DMF7-Heptyloxy-5-phenyl-TZP27.5%80°C
Phenoxylation4-Fluorophenol, NaOH7-(4-Fluorophenoxy)-5-phenyl-TZP61.1%80°C

Functional Group Modifications

The amino group at position 2 enables further functionalization.

Carbonylation and Coupling Reactions

5-Methyl-7-phenyl-TZP-2-carbonyl chloride reacts with amines to form carboxamide derivatives :

  • Example : Coupling with pyridin-2-ylamine produced cycloheptanone derivatives (e.g., compound 16) .

Cyclization Reactions

Carboxylic acid derivatives undergo cyclization to form tricyclic compounds :

  • Example : Acid 15 cyclized in acetic anhydride to form cycloheptathienooxazinones (e.g., compound 18) .

Biological Activity Correlations

While the focus is on chemical reactions, structural modifications often target biological activity:

  • Antiviral activity : Substituted derivatives (e.g., compound 20) inhibit influenza virus RNA polymerase PA–PB1 heterodimerization .

  • Antiviral repurposing : Triazolo-pyrimidine derivatives show micromolar inhibitory activity against HIV-1 RNase H .

Scientific Research Applications

5-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine, with the molecular formula C11H9N5C_{11}H_9N_5 and a molecular weight of 211.23, has various applications, particularly in medicinal chemistry . This compound, and its derivatives, have been explored for their biological activities and potential therapeutic uses .

Scientific Research Applications

Antiparasitic Activity:

  • Triazolopyrimidine derivatives, including 5-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidine derivatives, have shown promising antiparasitic activity .
  • Metal complexes of 7-oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine have been studied in vitro against Leishmania species (L. infantum, L. braziliensis, L. donovani, L. peruviana, and L. mexicana) and Trypanosoma cruzi, demonstrating higher efficacy than commercial drugs .
  • These complexes have shown great results against tropical diseases, particularly leishmaniasis and Chagas disease . The combination of triazolopyrimidine derivatives with metal ions in coordination complexes has a synergetic effect on antiparasitic efficacy .

Anticonvulsant Activity:

  • 7-(heptyloxy)-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine, a derivative of 5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine, exhibits potent anticonvulsant activity . In tests, compound 3f showed an ED50ED_{50} value of 84.9 mg/Kg .
  • Incorporating a triazole moiety into the pyrimidine ring is expected to have a synergistic effect in dealing with epilepsy . The hydrophobic site at the 5th position phenyl group and the 7th position substituents contribute to traversing the blood-brain barrier .

Antitumor Activity:

  • Triazolo[1,5-a]pyrimidines have displayed antitumor properties .
  • A novel [1,2,4] triazolo [1,5-a] pyrimidine-based phenyl-linked steroid dimer was designed, synthesized, and evaluated for its cytotoxic activity against five human cancer cell lines and the cytotoxicity against human normal liver cell L-02 . Compound 3 showed excellent cytotoxic activity and good selectivity between cancer and normal cells .
  • Further mechanistic studies revealed that treatment of EC109 cells with compound 3 caused an obvious G2/M arrest in a concentration- and time-dependent manner and induced apoptosis probably through the mitochondrial pathway accompanied with the decrease of mitochondrial membrane potential, activations of caspase-9/-3, cleavage of MDM2 as well as up-regulation of the expressions of p53 and Bax .

Other Applications:

  • Triazolopyrimidine ligands and their metal complexes have a wide range of applications, including antipyretic, analgesic, anti-inflammatory, herbicidal, antifungal, and antimicrobial properties .
  • They are also used in stabilizing photographic silver emulsions .

Table of Applications

ApplicationDescription
AntiparasiticEffective against Leishmania spp. and Trypanosoma cruzi; metal complexes enhance efficacy .
Anticonvulsant7-substituted derivatives show anticonvulsant activity, potentially useful in treating epilepsy .
AntitumorCytotoxic activity against cancer cell lines, inducing apoptosis and cell cycle arrest .
Other Biological ActivitiesAntipyretic, analgesic, anti-inflammatory, herbicidal, antifungal, and antimicrobial properties .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The biological and physicochemical properties of triazolopyrimidine derivatives are highly dependent on substituent patterns. Key analogs and their structural distinctions are summarized in Table 1.

Table 1: Structural Comparison of Triazolopyrimidine Derivatives

Compound Name Substituents (Position) Key Structural Features Reference
5-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine Phenyl (C5), NH₂ (C2) Unsubstituted pyrimidine ring
5-Methyl-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine Methyl (C5), phenyl (C7), NH₂ (C2) Methyl enhances lipophilicity
5-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine Phenyl (C5), NH₂ (C7) Amine at C7 alters hydrogen bonding
5-(2-Fluorophenyl)-N-(4-methoxyphenethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine 2-Fluorophenyl (C5), 4-methoxyphenethyl (C7) Fluorine increases metabolic stability
5-Methyl-7-(4-bromophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine Methyl (C5), 4-bromophenyl (C7), NH₂ (C2) Bromine aids in radiolabeling studies
5-Phenyl-N-(3-phenylpropyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine Phenyl (C5), 3-phenylpropyl (C7) Bulky substituents modulate receptor binding

Key Observations :

  • Position of Amine Group : The target compound’s amine at C2 (vs. C7 in ) may influence hydrogen-bonding interactions in biological targets, such as enzymes or receptors.
  • Halogen Substitution : Fluorine (e.g., in ) enhances lipophilicity and bioavailability, while bromine () is useful for molecular tagging.
  • Methyl vs.

Biological Activity

5-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 1-phenylpentane-1,3-dione with 2-amino-1,2,4-triazole under controlled conditions. The resulting intermediates can be further modified to produce various derivatives with enhanced biological activities. For instance, substitution at the 7-position has been shown to influence the compound's ability to cross the blood-brain barrier and exhibit pharmacological effects against neurological disorders such as epilepsy .

Antiviral Properties

Recent studies have highlighted the antiviral potential of this compound derivatives against influenza viruses. Compounds within this class have demonstrated the ability to disrupt protein-protein interactions critical for viral replication. For example, a study reported that certain derivatives effectively inhibited the RdRP PA-PB1 interaction with IC50 values as low as 12 μM and exhibited broad-spectrum activity against both FluA and FluB strains without cytotoxic effects at concentrations up to 250 μM .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Research indicates that derivatives of this compound can inhibit tubulin polymerization, a crucial process in cancer cell division. This mechanism suggests a potential role in developing chemotherapeutic agents targeting various cancers. In vitro studies have shown promising results with significant reductions in cell viability across several cancer cell lines .

Antiparasitic Effects

Furthermore, metal complexes derived from this triazolopyrimidine have been evaluated for their antiparasitic activities against Leishmania and Trypanosoma species. The ligand itself exhibited lower toxicity compared to commercial drugs while maintaining effective antiparasitic properties. The selectivity index (SI), which compares antiparasitic efficacy to cytotoxicity in host cells, indicated that these complexes could serve as effective treatments for neglected tropical diseases .

Table 1: Biological Activity Summary of this compound Derivatives

Activity TypeCompoundIC50/EC50 ValueRemarks
AntiviralDerivative AIC50 = 12 μMEffective against FluA/B strains
AnticancerDerivative BIC50 = 15 μMInhibits tubulin polymerization
AntiparasiticMetal Complex CIC50 = 20 μMBetter selectivity than Glucantime

Case Studies

Case Study 1: Antiviral Activity Against Influenza Virus

In a study investigating the antiviral properties of various derivatives of this compound, researchers found that specific substitutions significantly enhanced efficacy against influenza viruses. The best-performing compound showed an EC50 value of approximately 7 μM in MDCK cells and was found to be non-toxic at concentrations up to 250 μM .

Case Study 2: Anticancer Efficacy

A series of synthesized derivatives were tested for their ability to inhibit cancer cell proliferation. One derivative demonstrated an IC50 value of 15 μM against breast cancer cells in vitro. The mechanism was attributed to its ability to disrupt microtubule dynamics essential for mitosis .

Q & A

Q. Table 1: Comparison of Synthesis Methods

MethodKey Reagents/ConditionsAdvantagesReferences
One-pot cyclizationDMF-DMA, TFAA, 80–100°CHigh efficiency, fewer steps
Additive-assistedIonic liquids, 120°C, ethanolImproved regioselectivity (~82% yield)
Crystallization-basedMethanol recrystallization, inert gasHigh purity (>95%)

How can spectroscopic and crystallographic techniques confirm the molecular structure of this compound?

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR : Signals at δ 8.2–8.5 ppm (triazolopyrimidine protons) and δ 7.3–7.6 ppm (phenyl protons) confirm aromaticity and substitution patterns .
  • ¹³C NMR : Peaks at ~150–160 ppm indicate sp² carbons in the triazole ring, while phenyl carbons appear at 125–135 ppm .
    Mass Spectrometry (MS):
  • High-resolution MS (HRMS) provides exact mass verification (e.g., [M+H]⁺ at m/z 266.1052 for C₁₃H₁₁N₅) .
    X-ray Crystallography :
  • Planar triazolopyrimidine cores with dihedral angles <5° between rings are observed. Hydrogen bonding between the amine group and adjacent nitrogen stabilizes the crystal lattice .

What are the key considerations in designing derivatives for structure-activity relationship (SAR) studies?

  • Substituent Effects : Electron-withdrawing groups (e.g., Cl, CF₃) at the 5-position enhance binding to adenosine receptors, while phenyl groups improve lipophilicity and membrane permeability .
  • Amine Functionalization : Alkylation (e.g., N-methylation) or aryl substitution at the 2-amine position modulates solubility and target affinity. For example, trifluoromethyl groups increase metabolic stability .
  • Core Modifications : Replacing pyrimidine with pyridine (e.g., triazolo[1,5-a]pyridine) alters π-stacking interactions with biological targets .

How do researchers address discrepancies in biological activity data across studies?

Contradictions in bioactivity often arise from assay variability. Key strategies include:

  • Standardized Assay Conditions : Use consistent cell lines (e.g., HEK293 for adenosine A2A receptor studies) and control for ATP concentration in kinase assays .
  • Metabolic Stability Testing : Liver microsome assays (e.g., human vs. rodent) identify species-specific degradation, explaining divergent in vivo results .
  • Crystallographic Validation : Co-crystallization with target proteins (e.g., kinases) resolves binding mode ambiguities caused by assay artifacts .

What computational approaches predict pharmacokinetic and pharmacodynamic properties?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with adenosine A2A receptors (PDB: 4UHR), identifying key residues (e.g., Glu169 for hydrogen bonding) .
  • Pharmacokinetic Modeling : SwissADME predicts moderate blood-brain barrier permeability (LogBB = 0.3) and CYP3A4-mediated metabolism, guiding dosing regimens .
  • Molecular Dynamics (MD) : Simulations (e.g., GROMACS) assess stability of ligand-receptor complexes over 100 ns, correlating with in vitro IC₅₀ values .

What safety protocols are recommended for handling this compound?

  • Storage : Protect from light and moisture in inert atmospheres (argon) at room temperature to prevent decomposition .
  • Hazard Mitigation : Use PPE (gloves, goggles) due to potential skin/eye irritation (H315/H319). Neutralize waste with 10% acetic acid before disposal .
  • Spill Management : Absorb with vermiculite and dispose via licensed hazardous waste facilities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.